molecular formula C18H22N4O4 B2394318 N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 941975-93-5

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2394318
CAS RN: 941975-93-5
M. Wt: 358.398
InChI Key: XWJOSORXFSVHBX-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, also known as ADOX, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), which plays a crucial role in regulating the levels of S-adenosylmethionine (SAM) in cells. SAM is an essential molecule involved in various biochemical processes, including DNA methylation, protein synthesis, and neurotransmitter metabolism. The inhibition of SAHH by ADOX leads to the accumulation of SAH, which, in turn, inhibits the activity of SAM-dependent enzymes.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves the synthesis and exploration of their chemical properties. One study detailed the easy photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes, indicating the versatility of related compounds in synthesizing heterocyclic compounds through photolysis processes (Guizzardi, Mella, Fagnoni, & Albini, 2000). This research highlights the potential of such compounds in the development of various heterocyclic frameworks essential in pharmaceutical chemistry.

Biological Activity and Potential Applications

Compounds with a similar structure have shown diverse biological activities. For instance, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, showcasing significant in vitro activity against fungi such as Candida and Aspergillus species. This suggests a potential pathway for developing new antifungal treatments based on structural analogs of N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide (Bardiot et al., 2015).

Anticancer and Anti-inflammatory Potential

Further, synthetic efforts toward compounds in this class have led to discoveries in anticancer and anti-inflammatory applications. Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives has shown promising anticancer activities, with in silico modeling targeting the VEGFr receptor. This points to the potential utility of N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide and its analogs in designing anticancer drugs (Sharma et al., 2018). Additionally, synthesized 2-(substituted phenoxy) acetamide derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, further highlighting the therapeutic potential of such compounds (Rani et al., 2014).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12(23)20-13-6-4-7-14(10-13)21-18(25)17(24)19-11-15(22(2)3)16-8-5-9-26-16/h4-10,15H,11H2,1-3H3,(H,19,24)(H,20,23)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJOSORXFSVHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

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